(6-Fluorobenzo[b]thiophen-2-yl)boronic acid
Overview
Description
(6-Fluorobenzo[b]thiophen-2-yl)boronic acid is a boronic acid derivative characterized by the presence of a fluorine atom on the benzothiophene ring. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluorobenzo[b]thiophen-2-yl)boronic acid typically involves the following steps:
Borylation: The starting material, 6-fluorobenzothiophene, undergoes borylation using a boronic acid derivative such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired boronic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems for purification and quality control ensures the production of high-purity boronic acid.
Chemical Reactions Analysis
Types of Reactions: (6-Fluorobenzo[b]thiophen-2-yl)boronic acid is known to undergo several types of reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The boronic acid can be oxidized to form boronic esters or reduced to form boronic acids with different substituents.
Substitution Reactions: The fluorine atom on the benzothiophene ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), aryl halides, base (e.g., potassium carbonate), and solvents (e.g., toluene or water).
Oxidation: Oxidizing agents such as hydrogen peroxide or Dess-Martin periodinane.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Nucleophiles such as amines or alcohols, and suitable solvents.
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.
Boronic Esters: Formed through oxidation reactions.
Substituted Boronic Acids: Resulting from substitution reactions.
Scientific Research Applications
(6-Fluorobenzo[b]thiophen-2-yl)boronic acid has diverse applications in scientific research, including:
Chemistry: It is widely used in cross-coupling reactions to synthesize complex organic molecules, including pharmaceuticals and materials for organic electronics.
Biology: The compound is employed in the development of fluorescent probes and bioconjugation techniques for studying biological systems.
Medicine: It serves as a building block in the synthesis of drug candidates, particularly in the development of anticancer and anti-inflammatory agents.
Industry: The compound is utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism by which (6-Fluorobenzo[b]thiophen-2-yl)boronic acid exerts its effects involves its participation in cross-coupling reactions. The boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of biaryl compounds.
Comparison with Similar Compounds
(6-Fluorobenzo[b]thiophen-2-yl)boronic acid is unique due to its fluorine substituent, which imparts distinct chemical properties compared to other boronic acids. Similar compounds include:
Benzo[b]thiophen-2-ylboronic acid: Lacks the fluorine atom, resulting in different reactivity and electronic properties.
2-Thiopheneboronic acid: Another boronic acid derivative with a different substitution pattern on the thiophene ring.
Properties
IUPAC Name |
(6-fluoro-1-benzothiophen-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BFO2S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGUNYFQHHUNDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C=C(C=C2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694397 | |
Record name | (6-Fluoro-1-benzothiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501944-65-6 | |
Record name | (6-Fluoro-1-benzothiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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